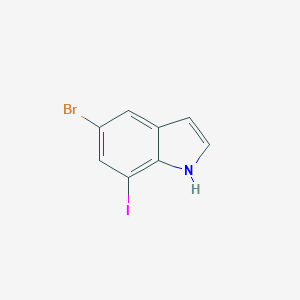

5-Bromo-7-iodo-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIOKZVOCOPDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559759 | |

| Record name | 5-Bromo-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123020-20-2 | |

| Record name | 5-Bromo-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-7-iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-Bromo-7-iodo-1H-indole

CAS Number: 123020-20-2

This technical guide provides a comprehensive overview of 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.

Core Compound Properties

5-Bromo-7-iodo-1H-indole is a solid, heterocyclic organic compound characterized by an indole core substituted with a bromine atom at the 5th position and an iodine atom at the 7th position.[1] These halogen substitutions enhance its utility as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical Properties of 5-Bromo-7-iodo-1H-indole

| Property | Value | Reference(s) |

| CAS Number | 123020-20-2 | [2][3] |

| Molecular Formula | C₈H₅BrIN | [3] |

| Molecular Weight | 321.94 g/mol | [2][3] |

| IUPAC Name | 5-bromo-7-iodo-1H-indole | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 80-84 °C | [2] |

| Canonical SMILES | C1=CC2=C(C=C(C=C21)Br)I | [2] |

| InChI Key | XTIOKZVOCOPDBG-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-7-iodo-1H-indole is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the halogenation of indoles. A potential two-step synthesis starting from 5-bromo-1H-indole is outlined below.

Experimental Protocol: Proposed Synthesis of 5-Bromo-7-iodo-1H-indole

Step 1: Iodination of 5-bromo-1H-indole

This procedure is adapted from general methods for the regioselective iodination of indoles.

-

Materials:

-

5-bromo-1H-indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

-

-

Procedure:

-

To a solution of 5-bromo-1H-indole (1.0 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-7-iodo-1H-indole.

-

Note: The regioselectivity of the iodination at the C7 position is directed by the existing bromo substituent at the C5 position.

Below is a workflow diagram illustrating this proposed synthetic approach.

Spectroscopic Data (Reference)

Table 2: Reference ¹H NMR Spectroscopic Data for 5-bromo-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | br s | N-H |

| ~7.76 | d | H-4 |

| ~7.27 | d | H-7 |

| ~7.21 | dd | H-6 |

| ~7.19 | t | H-2 |

| ~6.47 | t | H-3 |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

For 5-Bromo-7-iodo-1H-indole, one would expect the disappearance of the H-7 signal and shifts in the signals of the remaining aromatic protons due to the electronic effects of the iodine substituent.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated indoles are crucial scaffolds in medicinal chemistry. The bromine and iodine atoms on the 5-Bromo-7-iodo-1H-indole ring serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for drug discovery screening.

Derivatives of 5-bromoindole have shown promise as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 3: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Selected 5-Bromoindole Derivatives

| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Reference |

| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 | [4] |

| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 | [4] |

| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 | [4] |

| Erlotinib (Standard) | 9.8 ± 0.8 | 12.5 ± 1.1 | 18.3 ± 1.6 | [4] |

Note: The specific structures of derivatives 3a, 3b, and 3f are detailed in the cited reference. Lower IC₅₀ values indicate higher potency.

Signaling Pathway Inhibition

The anticancer potential of 5-bromoindole derivatives often stems from their ability to inhibit critical signaling pathways that drive tumor growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. 5-Bromoindole derivatives can act as EGFR tyrosine kinase inhibitors, blocking these downstream effects.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. 5-Bromoindole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.

Safety and Handling

5-Bromo-7-iodo-1H-indole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Bromo-7-iodo-1H-indole is a valuable and versatile building block for the synthesis of novel organic compounds with potential therapeutic applications. Its di-halogenated structure provides two distinct sites for chemical modification, enabling the creation of diverse molecular architectures. The demonstrated activity of related 5-bromoindole derivatives as inhibitors of key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights the potential of this scaffold in the development of new anticancer agents. Further research into the synthesis and biological evaluation of derivatives of 5-Bromo-7-iodo-1H-indole is warranted to fully explore their therapeutic potential.

References

The Strategic Synthesis of 5,7-Disubstituted Indoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Among the vast array of substituted indoles, the 5,7-disubstitution pattern presents a unique synthetic challenge and offers significant opportunities for modulating biological activity. This technical guide provides an in-depth overview of the core methodologies for the synthesis of 5,7-disubstituted indoles, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.

Core Synthetic Strategies

The synthesis of 5,7-disubstituted indoles requires careful consideration of regioselectivity. Several classical and modern synthetic methods can be adapted to achieve this specific substitution pattern. This guide will focus on two robust and versatile approaches: the palladium-catalyzed cyclization of substituted anilines and the Bartoli indole synthesis.

Palladium-Catalyzed Annulation of 4-Substituted Anilines

A highly efficient and regioselective method for the synthesis of 5,7-disubstituted indoles commences with readily available 4-substituted anilines. This strategy, developed by Ezquerra and colleagues, involves a three-step sequence: ortho-iodination, Sonogashira coupling with an alkyne, and a subsequent copper-mediated intramolecular cyclization. A key advantage of this method is that it does not require protection of the aniline nitrogen.

Experimental Protocol: Synthesis of 5,7-Dimethyl-1H-indole

Step 1: Ortho-iodination of 4-methylaniline

-

To a solution of 4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane, bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) (1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with an aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-iodo-4-methylaniline, which is often used in the next step without further purification.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

-

A mixture of 2-iodo-4-methylaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a solvent mixture such as triethylamine and DMF is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

-

(Trimethylsilyl)acetylene (1.5 eq) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2-((trimethylsilyl)ethynyl)-4-methylaniline.

Step 3: Copper-Mediated Cyclization

-

The 2-((trimethylsilyl)ethynyl)-4-methylaniline (1.0 eq) is dissolved in a suitable solvent like DMF.

-

Copper(I) iodide (2.0 eq) is added, and the mixture is heated at 110-120 °C for 4-6 hours.

-

The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 5,7-dimethyl-1H-indole.

Quantitative Data for Selected Syntheses

| Starting Aniline | Product | Yield (%) |

| 4-Methylaniline | 5,7-Dimethyl-1H-indole | 85 |

| 4-Chloroaniline | 5-Chloro-7-methyl-1H-indole | 78 |

| Methyl 4-aminobenzoate | Methyl 7-methyl-1H-indole-5-carboxylate | 82 |

Spectroscopic Data for 5,7-Dimethyl-1H-indole

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH), 7.18 (s, 1H, H4), 6.89 (s, 1H, H6), 6.45 (t, J = 2.8 Hz, 1H, H3), 3.25 (t, J = 2.8 Hz, 1H, H2), 2.45 (s, 3H, 5-CH₃), 2.42 (s, 3H, 7-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 134.1, 128.9, 128.5, 121.7, 120.8, 118.9, 102.9, 21.5, 16.4.

-

MS (EI): m/z (%) 145 (M⁺, 100), 144 (45), 130 (30).

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology can be effectively applied to the synthesis of 5,7-disubstituted indoles by starting with a 2,4-disubstituted nitroarene. The reaction proceeds through a[1][1]-sigmatropic rearrangement and is particularly useful when other methods fail. The presence of a bulky ortho-substituent is often crucial for the success of the reaction.

Experimental Protocol: General Procedure for the Synthesis of a 5,7-Disubstituted Indole

-

To a solution of the 2,4-disubstituted nitrobenzene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, a solution of vinylmagnesium bromide (3.0 eq) in THF is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5,7-disubstituted indole.

Quantitative Data for Bartoli Synthesis of 7-Substituted Indoles

| o-Substituted Nitroarene | Product | Yield (%) |

| 2-Nitrotoluene | 7-Methyl-1H-indole | 75 |

| 2-Chloronitrobenzene | 7-Chloro-1H-indole | 68 |

| 2-Bromonitrobenzene | 7-Bromo-1H-indole | 80 |

Visualization of Synthetic and Signaling Pathways

To provide a clearer understanding of the synthetic strategies and the biological relevance of 5,7-disubstituted indoles, the following diagrams were generated using Graphviz.

Biological Significance and Signaling Pathways

5,7-Disubstituted indoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Haspin Kinase Inhibition

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC ensures correct chromosome alignment and segregation during cell division. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and cell death, making it an attractive target for anticancer therapies. Certain 5,7-disubstituted indolo[2,3-c]quinolin-6-ones have been identified as potent and selective inhibitors of Haspin kinase.

Quantitative Data for Haspin Kinase Inhibitors

| Compound | IC₅₀ (nM) for Haspin |

| Substituted Indolo[2,3-c]quinolone 1 | 1 |

| Substituted Indolo[2,3-c]quinolone 2 | 2 |

ERK Pathway Modulation

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. While the direct inhibition of ERK by 5,7-disubstituted indoles is an area of active research, the broader indole scaffold is known to produce potent ERK inhibitors. These inhibitors typically act by competing with ATP in the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Conclusion

The synthesis of 5,7-disubstituted indoles presents a formidable yet rewarding challenge for synthetic and medicinal chemists. The methodologies outlined in this guide, particularly the palladium-catalyzed annulation and the Bartoli synthesis, provide robust and versatile routes to this important class of compounds. The demonstrated ability of these molecules to potently and selectively inhibit key signaling molecules like Haspin kinase underscores their therapeutic potential. This guide serves as a foundational resource to aid researchers in the design, synthesis, and biological evaluation of novel 5,7-disubstituted indoles for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines available data with predicted values and information from closely related analogs to offer a thorough profile. The document includes a summary of its core physicochemical properties, proposed synthetic and analytical methodologies, and a discussion of its potential biological significance based on the activities of similar compounds. This guide is intended to be a valuable resource for researchers working with halogenated indoles, providing foundational knowledge to support further investigation and application.

Core Physicochemical Properties

5-Bromo-7-iodo-1H-indole is a solid, poly-halogenated heterocyclic compound. The introduction of both bromine and iodine atoms onto the indole scaffold significantly influences its electronic properties, lipophilicity, and potential for further chemical modification. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of 5-Bromo-7-iodo-1H-indole

| Property | Value | Source |

| IUPAC Name | 5-bromo-7-iodo-1H-indole | Fluorochem[1] |

| CAS Number | 123020-20-2 | Fluorochem[1] |

| Molecular Formula | C₈H₅BrIN | AChemBlock[2] |

| Molecular Weight | 321.94 g/mol | Fluorochem[1] |

| Appearance | Solid | Fluorochem[1] |

| Melting Point | 80-84 °C | Fluorochem[1] |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |

| LogP (calculated) | 3.77 | Fluorochem[1] |

| pKa | Not experimentally determined. The N-H proton is weakly acidic, typical for indoles. | N/A |

| Hydrogen Bond Donors | 1 | Fluorochem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of 5-Bromo-7-iodo-1H-indole would show characteristic shifts influenced by the electron-withdrawing and anisotropic effects of the bromine and iodine substituents.

Table 2: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-7-iodo-1H-indole

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~8.2 | br s | N-H |

| ~7.8 | d | H-4 |

| ~7.5 | d | H-6 |

| ~7.3 | t | H-2 |

| ~6.5 | t | H-3 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on additive models and data from similar compounds.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-7-iodo-1H-indole

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~136 | C-7a |

| ~132 | C-3a |

| ~128 | C-2 |

| ~127 | C-6 |

| ~124 | C-4 |

| ~115 | C-5 |

| ~103 | C-3 |

| ~85 | C-7 |

Solvent: CDCl₃. The carbon bearing the iodine (C-7) is expected to be significantly upfield.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-7-iodo-1H-indole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.

Table 4: Characteristic IR Absorption Bands for Indole Derivatives

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H Stretch |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| Below 800 | C-Br and C-I Stretch |

Mass Spectrometry (MS)

The mass spectrum of 5-Bromo-7-iodo-1H-indole would be characterized by a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ would be observed at m/z 321 and 323.

Experimental Protocols

Proposed Synthesis of 5-Bromo-7-iodo-1H-indole

A potential synthetic approach involves the sequential halogenation of indole.

Step 1: Bromination of 1H-Indole

-

Dissolve 1H-indole in acetonitrile (MeCN).

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-1H-indole.

Step 2: Iodination of 5-Bromo-1H-indole

-

Dissolve 5-bromo-1H-indole in dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 5-Bromo-7-iodo-1H-indole.

General Protocol for NMR Sample Preparation and Acquisition

References

5-Bromo-7-iodo-1H-indole molecular weight and formula

An In-Depth Technical Guide on 5-Bromo-7-iodo-1H-indole

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the core molecular data for 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis.

Molecular Properties

The foundational quantitative data for 5-Bromo-7-iodo-1H-indole is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C8H5BrIN[1] |

| Molecular Weight | 321.94 g/mol [1] |

| IUPAC Name | 5-bromo-7-iodo-1h-indole[1] |

| CAS Number | 123020-20-2[1][2] |

Elemental Composition

The molecular formula C8H5BrIN indicates the presence of five key elements. The following diagram illustrates the elemental components that constitute the 5-Bromo-7-iodo-1H-indole molecule.

Caption: Elemental composition of 5-Bromo-7-iodo-1H-indole.

References

Crystal Structure Analysis of Di-halogenated Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of di-halogenated indoles. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with these promising heterocyclic compounds. This document summarizes key quantitative crystallographic data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms on the indole ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Di-halogenated indoles, in particular, have demonstrated significant potential in various therapeutic areas, including as antifungal and anticoagulant agents. Understanding their three-dimensional structure at an atomic level through crystal structure analysis is paramount for rational drug design and development. This guide delves into the structural intricacies of di-halogenated indoles, offering a foundation for further research and application.

Data Presentation: Crystallographic Data of Di-halogenated Indoles

The following tables summarize key crystallographic data for representative di-halogenated indole derivatives. This information is crucial for understanding the impact of halogen substitution on the molecular geometry and crystal packing.

Table 1: Crystal Data and Structure Refinement for Di-halogenated Indole Derivatives

| Parameter | 4,6-Dibromo-2,3,3-trimethyl-3H-indole[1] | 5,7-Dichloro-1H-indole-2,3-dione |

| Chemical Formula | C₁₁H₁₁Br₂N | C₈H₃Cl₂NO₂ |

| Formula Weight | 317.02 | 216.00 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.8583 (4) | 10.1981 (8) |

| b (Å) | 14.5458 (7) | 5.9682 (5) |

| c (Å) | 10.1993 (5) | 13.5686 (11) |

| α (°) | 90 | 90 |

| β (°) | 109.438 (2) | 108.572 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1099.31 (9) | 782.93 (11) |

| Z | 4 | 4 |

| Temperature (K) | 293(2) | 296(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| R-factor (%) | 4.31 | 3.65 |

Table 2: Selected Bond Lengths and Angles for 4,6-Dibromo-2,3,3-trimethyl-3H-indole [1]

| Bond | Length (Å) | Angle | Degree (°) |

| Br1-C4 | 1.892(4) | C5-C4-Br1 | 120.3(3) |

| Br2-C6 | 1.889(4) | C7-C6-Br2 | 121.2(3) |

| N1-C2 | 1.281(5) | C2-N1-C8 | 108.5(3) |

| N1-C8 | 1.479(5) | C3-C2-N1 | 110.8(4) |

| C2-C3 | 1.505(6) | C4-C5-C6 | 120.5(4) |

| C4-C5 | 1.385(6) | C5-C6-C7 | 120.4(4) |

| C6-C7 | 1.386(6) | C6-C7-C8 | 118.0(4) |

| C7-C8 | 1.391(6) | C7-C8-N1 | 109.9(3) |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis, crystallization, and crystal structure determination of di-halogenated indoles.

Synthesis of Di-halogenated Indoles

General Protocol for Bromination of Indoles:

-

Dissolve the indole starting material in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

-

Add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature (often room temperature or below).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but may not always yield the best quality crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution of the compound reduces its solubility and promotes crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Typical Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a complete set of diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

Methodology:

-

The crystal structure data (in CIF format) is used as input for software such as CrystalExplorer.

-

The Hirshfeld surface is generated, which partitions the crystal space into regions belonging to each molecule.

-

The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

-

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts present in the crystal.

Signaling Pathways and Drug Development Applications

Di-halogenated indoles have emerged as promising scaffolds in drug discovery, targeting various biological pathways.

Antifungal Activity

Certain di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit potent antifungal activity against drug-resistant Candida species.[3][4] Their mechanism of action is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in ROS can interfere with key cellular processes, including the Ras1–cAMP–Efg1 signaling cascade, which is a master regulator of morphogenesis and virulence in Candida.[3] By disrupting this pathway, these compounds inhibit the yeast-to-hyphae transition, a critical step in fungal pathogenesis and biofilm formation.

Caption: Antifungal mechanism of di-halogenated indoles.

Anticoagulant Activity: Factor Xa Inhibition

Di-halogenated indoles have also been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[5] FXa is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots. By inhibiting FXa, these compounds can effectively prevent thrombosis. The indole scaffold can form hydrogen bonds with key residues in the active site of FXa, such as Gly218, while the halogen substituents can engage in favorable interactions with hydrophobic pockets, for example, involving Tyr228.[5] This targeted inhibition makes di-halogenated indoles attractive candidates for the development of novel oral anticoagulants.

Caption: Inhibition of the coagulation cascade by di-halogenated indoles.

Conclusion

The crystal structure analysis of di-halogenated indoles provides invaluable insights into their molecular architecture and intermolecular interactions, which are fundamental to their biological activity. The data presented in this guide, along with the outlined experimental protocols and visualized signaling pathways, offer a solid foundation for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into a wider array of di-halogenated indoles is warranted to expand our understanding and fully harness their therapeutic potential.

References

- 1. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

A Technical Guide to the Solubility of 5-Bromo-7-iodo-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 5-Bromo-7-iodo-1H-indole

A summary of the available physicochemical properties for 5-Bromo-7-iodo-1H-indole is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of 5-Bromo-7-iodo-1H-indole

| Property | Value | Source |

| Molecular Formula | C₈H₅BrIN | [1] |

| Molecular Weight | 321.94 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 123020-20-2 | [1] |

Based on its structure, 5-Bromo-7-iodo-1H-indole is a relatively nonpolar molecule. The presence of the indole nitrogen provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents. However, the bulky and lipophilic bromine and iodine substituents are expected to dominate its solubility profile, favoring solubility in nonpolar and moderately polar organic solvents. The solubility of the parent compound, indole, is limited in water but it is soluble in many organic solvents such as ethanol, ether, and benzene. It can be anticipated that 5-Bromo-7-iodo-1H-indole will exhibit similar or lower solubility in polar solvents and enhanced solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for 5-Bromo-7-iodo-1H-indole necessitates experimental determination. The following are standard and widely accepted methods for determining the solubility of a solid organic compound in a given solvent.

General Workflow for Solubility Determination

The process of determining the solubility of a compound can be broken down into several key steps, from initial qualitative assessments to precise quantitative measurements.

Caption: A flowchart illustrating the general workflow for determining the solubility of a chemical compound.

Qualitative Solubility Test

A preliminary qualitative assessment can provide a rapid indication of a compound's solubility in a range of solvents, which can be useful for selecting appropriate solvents for quantitative analysis or for initial reaction screening.

Methodology:

-

Add approximately 1-2 mg of 5-Bromo-7-iodo-1H-indole to a small test tube.

-

Add 0.1 mL of the chosen organic solvent to the test tube.

-

Vigorously agitate the mixture for 30-60 seconds at a controlled temperature (e.g., room temperature).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."

-

If the compound does not dissolve, the amount of solvent can be incrementally increased (e.g., up to 1 mL) to further assess solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of 5-Bromo-7-iodo-1H-indole to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This is typically achieved by using a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath). The equilibration time can vary but is often in the range of 24 to 72 hours.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pored, solvent-resistant filter (e.g., PTFE). It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Analysis of the Saturated Solution: The concentration of 5-Bromo-7-iodo-1H-indole in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first generated using standard solutions of known concentrations. The saturated solution is then diluted appropriately and analyzed by HPLC to determine the concentration of the dissolved compound.

-

UV-Visible Spectroscopy: If the compound has a chromophore that absorbs in the UV-Vis range, this method can be used. A calibration curve is prepared by measuring the absorbance of standard solutions. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.

-

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Factors Influencing Solubility

The solubility of 5-Bromo-7-iodo-1H-indole in organic solvents will be influenced by several factors:

-

Solvent Polarity: As a relatively nonpolar molecule, it is expected to be more soluble in nonpolar to moderately polar solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if solubility at different temperatures is of interest.

-

Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions will govern solubility.

Conclusion

While specific quantitative solubility data for 5-Bromo-7-iodo-1H-indole is not currently available in the literature, this technical guide provides the necessary framework for researchers to determine this crucial physicochemical property. By employing the detailed experimental protocols, such as the shake-flask method, and utilizing appropriate analytical techniques like HPLC, accurate and reliable solubility data can be generated. This information is invaluable for the effective use of 5-Bromo-7-iodo-1H-indole in research and development, particularly in the field of medicinal chemistry.

References

Technical Guide: 5-bromo-7-iodo-1H-indole (CAS 123020-20-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 123020-20-2, identified by its IUPAC name 5-bromo-7-iodo-1H-indole .[1][2] This document details its chemical properties, a plausible synthetic route, and discusses the potential biological significance of this class of compounds in the context of drug discovery and development.

Chemical Identity and Properties

5-bromo-7-iodo-1H-indole is a di-halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of both bromine and iodine atoms on the indole ring makes it a valuable synthetic intermediate for further functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of 5-bromo-7-iodo-1H-indole

| Property | Value | Reference |

| CAS Number | 123020-20-2 | [2] |

| IUPAC Name | 5-bromo-7-iodo-1H-indole | [1][2] |

| Molecular Formula | C₈H₅BrIN | [2] |

| Molecular Weight | 321.94 g/mol | [2] |

| Melting Point | 80-84 °C | [1] |

| Canonical SMILES | Brc1=CC(I)=C2NC=CC2=C1 | [1] |

| InChI Key | XTIOKZVOCOPDBG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential route to 5-bromo-7-iodo-1H-indole could start from 4-bromo-2-methylaniline. The synthesis would involve an initial iodination step, followed by a Sonogashira coupling with a protected acetylene, and finally, a cyclization to form the indole ring.

Experimental Protocol: General Procedure for the Synthesis of Substituted Indoles

The following is a generalized protocol based on the synthesis of similar 5,7-disubstituted indoles and should be adapted and optimized for the specific synthesis of 5-bromo-7-iodo-1H-indole.[3][4]

-

Iodination of the Aniline Precursor:

-

To a solution of the starting aniline (e.g., 4-bromo-2-aminotoluene) in a suitable solvent such as dichloromethane, an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the iodinated aniline.

-

-

Palladium-Catalyzed Cross-Coupling:

-

The iodinated aniline is subjected to a Sonogashira cross-coupling reaction with a suitable alkyne, such as (trimethylsilyl)acetylene.

-

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

The reaction mixture is heated under an inert atmosphere until completion.

-

-

Cyclization to the Indole Ring:

-

The resulting o-alkynyl aniline intermediate is then cyclized to form the indole ring. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a solvent like DMF.

-

Following the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

-

Potential Biological Significance

While there is limited specific biological data available for 5-bromo-7-iodo-1H-indole, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] The introduction of halogen atoms, such as bromine, can significantly modulate the biological properties of indole derivatives.

Anticancer and Antimicrobial Potential of Bromoindoles:

-

Anticancer Activity: 5-Bromoindole derivatives have been investigated for their potential as anticancer agents. For instance, certain 5-bromoindole phytoalexin derivatives have shown antiproliferative activity against various human cancer cell lines.[7] The bromination of some natural compounds has been associated with an increase in their biological activity.

-

Antimicrobial Activity: The indole nucleus is a key feature in the development of antimicrobial agents. Halogenated indoles have been explored for their activity against a range of bacteria and fungi.

The presence of both a bromo and an iodo group on the indole ring of 5-bromo-7-iodo-1H-indole provides two distinct sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds to be screened for various biological activities. The differential reactivity of the C-Br and C-I bonds can be exploited to achieve selective functionalization.

Conclusion

5-bromo-7-iodo-1H-indole is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its di-halogenated structure offers significant potential for the creation of diverse molecular architectures. While direct biological data on this specific compound is scarce, the known activities of the broader class of halogenated indoles suggest that it could serve as a key intermediate in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 5-bromo-7-iodo-1H-indole is warranted to fully explore its potential in drug discovery.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-bromo-7-iodo-1H-indole 97% | CAS: 123020-20-2 | AChemBlock [achemblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway Overview

The most logical and efficient synthesis of 5-Bromo-7-iodo-1H-indole proceeds via a multi-step sequence starting from a readily available substituted aniline. The key transformations involve the formation of the indole ring system through a Sonogashira coupling followed by an intramolecular cyclization.

A plausible and efficient synthetic route, adapted from the work of Ezquerra et al. on the synthesis of substituted indoles, is presented below.[1][2][3] This approach offers high yields and regioselectivity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key compounds in the synthesis of 5-Bromo-7-iodo-1H-indole. The data for the final product is based on commercially available information and typical characterization data for similar compounds.

Table 1: Physicochemical Properties of 5-Bromo-7-iodo-1H-indole [4][5][6]

| Property | Value |

| CAS Number | 123020-20-2 |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Appearance | Solid |

| Melting Point | 80-84 °C |

| Purity | Typically >95% |

Table 2: Expected Yields for the Synthetic Steps

| Step | Product | Expected Yield |

| 1 | 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline | >90% |

| 2 | 5-Bromo-7-iodo-1H-indole | High |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of 5-Bromo-7-iodo-1H-indole, adapted from established procedures for the synthesis of related 5,7-disubstituted indoles.[1][2]

Step 1: Sonogashira Coupling of 4-Bromo-2-iodoaniline with Trimethylsilylacetylene

Objective: To introduce the acetylene moiety required for the subsequent indole ring formation.

Materials:

-

4-Bromo-2-iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product, 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline, is purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 5-Bromo-7-iodo-1H-indole

Objective: To form the indole ring system.

Materials:

-

4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dried flask under an inert atmosphere, dissolve the purified 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline (1.0 eq) in anhydrous DMF.

-

Add copper(I) iodide (2.0 eq) to the solution.

-

The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the formation of the desired product.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-Bromo-7-iodo-1H-indole.

Mandatory Visualizations

Synthetic Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations (1996) | Jesus Ezquerra | 216 Citations [scispace.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-bromo-7-iodo-1H-indole 97% | CAS: 123020-20-2 | AChemBlock [achemblock.com]

- 6. 5-Bromo-7-iodo-1H-indole | 123020-20-2 [chemicalbook.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The 5,7-disubstituted indole scaffold is a crucial pharmacophore in numerous biologically active compounds. The ability to selectively introduce a variety of substituents at these positions is of significant interest in medicinal chemistry for the generation of novel drug candidates. 5-Bromo-7-iodo-1H-indole is a versatile building block that allows for selective and sequential functionalization at the C7 and C5 positions through palladium-catalyzed cross-coupling reactions. This is primarily due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in typical palladium catalytic cycles.

This document provides detailed application notes and protocols for the selective and sequential palladium-catalyzed cross-coupling reactions of 5-bromo-7-iodo-1H-indole, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

General Principles of Selectivity

The palladium-catalyzed cross-coupling of 5-bromo-7-iodo-1H-indole can be controlled to achieve selective mono-functionalization at the 7-position, or di-functionalization at both the 5- and 7-positions.

-

Selective C7-Coupling: The carbon-iodine (C-I) bond is more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. By carefully controlling the reaction conditions (e.g., using milder temperatures, specific ligands, and controlled stoichiometry of the coupling partner), it is possible to achieve selective cross-coupling at the 7-position while leaving the 5-bromo position intact for subsequent transformations.

-

Sequential C7 and C5-Coupling: A stepwise approach allows for the introduction of two different substituents. The first coupling reaction is performed selectively at the 7-iodo position under mild conditions. The resulting 5-bromo-7-substituted indole can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the 5-bromo position.

-

One-Pot Di-functionalization: Under more vigorous reaction conditions (e.g., higher temperatures, longer reaction times, and an excess of the coupling partner and reagents), it is possible to achieve a double cross-coupling reaction in a single step, functionalizing both the 5- and 7-positions simultaneously.

Suzuki-Miyaura Coupling: Synthesis of 5-Bromo-7-aryl-1H-indoles and 5,7-Diaryl-1H-indoles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol describes the selective coupling of an arylboronic acid at the 7-iodo position of 5-bromo-7-iodo-1H-indole.

Reaction Scheme:

Materials:

-

5-Bromo-7-iodo-1H-indole

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Water)

-

Reaction vessel (e.g., round-bottom flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-bromo-7-iodo-1H-indole (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add water to the vessel.

-

Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | K₂CO₃ | Water | 80 | 2 | 5,7-diphenylindole | 91[1] |

| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Coupled product | High[2] |

Note: The data provided is for analogous dihalogenated and bromo-substituted heterocyclic compounds, demonstrating the feasibility and general conditions for such couplings.

Protocol 2: One-Pot Double Suzuki-Miyaura Coupling

This protocol describes the simultaneous coupling of an arylboronic acid at both the 5- and 7-positions.

Procedure:

Follow the procedure for Protocol 1, but with the following modifications:

-

Use a higher amount of the arylboronic acid (2.5 equivalents).

-

Increase the catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%).

-

Use a higher reaction temperature (e.g., 100 °C or reflux).

-

Extend the reaction time (e.g., 12-24 hours).

Sonogashira Coupling: Synthesis of 5-Bromo-7-alkynyl-1H-indoles

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Protocol 3: Selective Sonogashira Coupling at the C7-Position

Reaction Scheme:

Materials:

-

5-Bromo-7-iodo-1H-indole

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., DMF or THF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 5-bromo-7-iodo-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling

| Entry | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | - |

| 2 | 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | High |

Note: The data provided is for analogous bromo-iodo pyridine and bromoindole compounds, suggesting suitable conditions for selective alkynylation.

Heck Reaction: Synthesis of 5-Bromo-7-alkenyl-1H-indoles

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

Protocol 4: Selective Heck Reaction at the C7-Position

Reaction Scheme:

Materials:

-

5-Bromo-7-iodo-1H-indole

-

Alkene (e.g., styrene, acrylate, 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., PPh₃ or a water-soluble ligand like TPPTS for aqueous conditions)

-

Base (e.g., Na₂CO₃ or Et₃N, 2.0 equivalents)

-

Solvent (e.g., DMF, MeCN, or MeCN/H₂O)

Procedure:

-

In a reaction vessel, combine 5-bromo-7-iodo-1H-indole (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).

-

Add the solvent.

-

Degas the mixture.

-

In a separate vial, pre-form the catalyst by mixing the palladium source and the ligand, then add it to the reaction mixture.

-

Heat the reaction to 80-120 °C for several hours until completion.

-

Cool the mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Quantitative Data for Heck Reaction

| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 7-iodo-tryptophan | Acrylic acid | Pd(OAc)₂ (2.5) | TPPTS | Na₂CO₃ | MeCN/H₂O | Reflux | High[3] |

| 2 | 5-iodo-indole | Acrylic acid | Pd salt (2.5) | TXPTS | Na₂CO₃ | MeCN/H₂O | Reflux | Near quantitative[3] |

Note: The data is for iodo-indoles and iodo-tryptophans, indicating the high reactivity of the C-I bond in Heck couplings.

Buchwald-Hartwig Amination: Synthesis of 5-Bromo-7-amino-1H-indoles

The Buchwald-Hartwig amination is a method for forming C-N bonds.

Protocol 5: Selective Buchwald-Hartwig Amination at the C7-Position

Reaction Scheme:

Materials:

-

5-Bromo-7-iodo-1H-indole

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, RuPhos, 4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by 5-bromo-7-iodo-1H-indole (1.0 equiv) and the amine (1.2 equiv).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography.

Visualizations

Caption: Workflow for selective and sequential cross-coupling.

Caption: Workflow for one-pot double cross-coupling.

Caption: General catalytic cycle for cross-coupling at C7.

References

Application Notes and Protocols for Selective Suzuki-Miyaura Reaction at the 7-Position of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The indole scaffold is a privileged motif in medicinal chemistry, and its selective functionalization is of paramount importance in drug discovery. This document provides detailed application notes and protocols for the selective Suzuki-Miyaura reaction at the 7-position of 5-bromo-7-iodo-1H-indole, a versatile building block for the synthesis of complex molecules. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a chemoselective approach to introduce aryl or heteroaryl substituents at the C7-position while leaving the C5-bromo substituent intact for subsequent transformations.

Reaction Principle

The selectivity of the Suzuki-Miyaura reaction on dihalogenated substrates is primarily governed by the difference in the oxidative addition rates of the palladium(0) catalyst to the carbon-halogen bonds. Generally, the reactivity follows the order I > Br > Cl.[1] This inherent difference allows for the selective coupling at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond available for further diversification.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-bromo-7-iodo-1H-indole.

-

Transmetalation: The resulting organopalladium(II) intermediate reacts with the organoboron reagent in the presence of a base.

-

Reductive Elimination: The desired 7-aryl-5-bromo-1H-indole product is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocols

This section provides a general, robust protocol for the selective Suzuki-Miyaura reaction at the 7-position of 5-bromo-7-iodo-1H-indole. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment:

-

5-Bromo-7-iodo-1H-indole

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure:

-

To a Schlenk flask or microwave reaction vial charged with a magnetic stir bar, add 5-bromo-7-iodo-1H-indole (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times to ensure an inert atmosphere.

-

Add the degassed anhydrous solvent via syringe.

-

The reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 120°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-5-bromo-1H-indole.

Data Presentation

The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield. The following table summarizes recommended conditions for the selective Suzuki-Miyaura coupling at the C-I bond of dihaloarenes, which can be applied to 5-bromo-7-iodo-1H-indole.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A standard and often effective catalyst. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | Bulky phosphine ligands can enhance selectivity and reactivity. |

| Pd(dppf)Cl₂ | dppf (in catalyst) | Cs₂CO₃ | DMF | 90-110 | Often used for challenging couplings. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF | 100 | A versatile catalyst system. |

Mandatory Visualizations

Catalytic Cycle of the Selective Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the selective Suzuki-Miyaura reaction.

Experimental Workflow

Caption: Experimental workflow for the selective Suzuki-Miyaura reaction.

Conclusion

The selective Suzuki-Miyaura reaction at the 7-position of 5-bromo-7-iodo-1H-indole is a highly valuable transformation for the synthesis of functionalized indole derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can achieve excellent chemoselectivity. The protocols and data provided herein serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries to facilitate the development of novel molecular entities. Careful optimization of the reaction parameters is key to achieving high yields and selectivities for specific substrates.

References

Application Notes and Protocols for the Chemoselective Heck Coupling of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical strategy in the development of new therapeutics. 5-Bromo-7-iodo-1H-indole is a versatile building block, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. The Heck coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, allows for the introduction of alkenyl groups onto the indole nucleus.

This document provides a detailed protocol for the chemoselective Heck coupling reaction on 5-bromo-7-iodo-1H-indole, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The significantly lower bond dissociation energy of the C-I bond allows for selective oxidative addition of palladium, enabling the olefination to occur preferentially at the 7-position while leaving the 5-bromo substituent intact for subsequent transformations.

Principle of Chemoselectivity

The selective Heck coupling at the 7-position of 5-bromo-7-iodo-1H-indole is governed by the relative reactivity of the two halogen substituents towards palladium(0) catalysts. The order of reactivity for oxidative addition is I > Br > Cl. This inherent difference allows for the carefully controlled, stepwise functionalization of dihalogenated substrates. By employing mild reaction conditions and a suitable palladium catalyst system, the more labile carbon-iodine bond can be selectively activated, leading to the formation of the 7-alkenylated indole derivative with high selectivity.

Experimental Protocols

This section details a representative protocol for the selective Heck coupling of 5-bromo-7-iodo-1H-indole with a model alkene, ethyl acrylate. The conditions provided are a starting point and may require optimization for different alkenes.

Materials:

-

5-Bromo-7-iodo-1H-indole

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring apparatus (TLC or LC-MS)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-iodo-1H-indole (1.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and triphenylphosphine (0.04 - 0.10 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 10-15 minutes until the solids have dissolved.

-

Addition of Alkene and Base: Add ethyl acrylate (1.2 - 1.5 equiv) followed by the base, either sodium carbonate (2.0 equiv) or triethylamine (2.0 - 3.0 equiv), to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-7-(E)-vinyl-1H-indole product.

Data Presentation: Reaction Conditions and Expected Outcomes

The efficiency of the selective Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the selective olefination at the 7-position of 5-bromo-7-iodo-1H-indole, based on analogous reactions with dihaloarenes and haloindoles.[1][2]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Alkene | Expected Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | Ethyl Acrylate | >85 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16 | Styrene | >90 |

| 3 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 | 4-8 | n-Butyl Acrylate | >95 |

| 4 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | NaOAc (2.5) | DMA | 110 | 10 | Acrylonitrile | >80 |

Yields are estimated based on similar transformations and are for the mono-alkenylated product at the 7-position. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Logical Workflow of the Heck Coupling Protocol

The following diagram illustrates the key steps involved in the selective Heck coupling of 5-bromo-7-iodo-1H-indole.

Caption: General workflow for the selective Heck coupling of 5-bromo-7-iodo-1H-indole.

Catalytic Cycle for the Heck Reaction

The diagram below outlines the generally accepted catalytic cycle for the Heck reaction.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Bromo-7-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective Sonogashira coupling of 5-Bromo-7-iodo-1H-indole. This reaction is a powerful tool for the synthesis of 7-alkynyl-5-bromo-1H-indoles, which are valuable intermediates in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position opens avenues for the exploration of new chemical space and the development of compounds with unique biological activities.